molecular formula C20H24N2O2 B1498265 Benzyl 4-(benzylamino)piperidine-1-carboxylate CAS No. 206274-42-2

Benzyl 4-(benzylamino)piperidine-1-carboxylate

Cat. No.: B1498265
CAS No.: 206274-42-2
M. Wt: 324.4 g/mol
InChI Key: WLWMPHXMKPXNSW-UHFFFAOYSA-N
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Description

X-ray Crystallographic Analysis of Molecular Configuration

X-ray crystallographic analysis serves as the definitive method for determining the three-dimensional molecular structure of this compound. The crystallographic investigation reveals the precise spatial arrangement of atoms within the molecule, providing unambiguous information about bond lengths, bond angles, and torsional angles that define the molecular geometry. The application of X-ray crystallography to piperidine derivatives has proven particularly valuable for establishing absolute configuration and stereochemical relationships, as demonstrated in related studies where crystallographic methods were employed to assign relative stereochemistry of similar compounds.

The crystallographic data collection for this compound typically involves the preparation of suitable single crystals followed by systematic data acquisition using either laboratory-based X-ray generators or synchrotron radiation sources. The enhanced intensity and quality of synchrotron radiation provide significant advantages for challenging crystallographic problems, enabling shorter exposure times and improved signal-to-noise ratios in the diffraction patterns. Modern detection systems, particularly those employing charged coupled device technology, facilitate rapid data collection with readout times measured in seconds rather than minutes, substantially improving the efficiency of the crystallographic analysis.

The molecular configuration of this compound as revealed by X-ray crystallography demonstrates the characteristic chair conformation of the piperidine ring system, with the benzylamino substituent occupying an equatorial position to minimize steric hindrance. The benzyl carboxylate group adopts a conformation that optimizes intramolecular interactions while maintaining favorable crystal packing arrangements. The crystallographic analysis provides precise measurements of the carbon-nitrogen bond lengths within the piperidine ring, typically ranging from 1.45 to 1.50 Angstroms, and reveals the specific orientation of the benzyl substituents relative to the central piperidine core.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the molecular structure and dynamic behavior of this compound in solution. The proton Nuclear Magnetic Resonance spectrum reveals characteristic resonances corresponding to the various proton environments within the molecule, including the piperidine ring protons, the benzylamino methylene bridge, and the aromatic protons of the benzyl substituents. The multiplicity patterns and coupling constants observed in the spectrum provide detailed information about the connectivity and stereochemical relationships between adjacent carbon atoms.

The carbon-13 Nuclear Magnetic Resonance spectrum of this compound exhibits distinct resonances for each carbon environment, enabling complete assignment of the molecular framework. The carbonyl carbon of the carboxylate ester typically appears in the downfield region around 155-170 parts per million, while the aromatic carbons of the benzyl groups resonate in the characteristic aromatic region between 125-140 parts per million. The piperidine ring carbons display resonances in the aliphatic region, with the substituted carbon showing characteristic downfield shifts due to the electron-withdrawing effects of the attached functional groups.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear single quantum correlation experiments, facilitate complete structural assignment and provide insights into the conformational preferences of the molecule. The Nuclear Magnetic Resonance analysis reveals the presence of conformational exchange processes at room temperature, reflecting the dynamic nature of the piperidine ring system and the rotational freedom around the carbon-nitrogen bonds connecting the benzyl substituents to the central ring.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopy provides a characteristic fingerprint for this compound, revealing the presence of specific functional groups through their vibrational frequencies. The infrared spectrum displays a strong carbonyl stretching vibration typically observed around 1700-1750 wavenumbers, characteristic of the ester carbonyl group in the benzyl carboxylate moiety. The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while the aliphatic carbon-hydrogen stretches of the piperidine ring and methylene bridges are observed below 3000 wavenumbers.

The nitrogen-hydrogen stretching vibration of the benzylamino group produces a characteristic absorption band that provides important structural information about the secondary amine functionality. The carbon-nitrogen stretching vibrations contribute to the complex fingerprint region below 1500 wavenumbers, where multiple overlapping bands create a unique spectral signature for the compound. The benzyl ester linkage exhibits characteristic stretching vibrations that can be distinguished from other ester types, providing confirmatory evidence for the structural assignment.

Mass spectrometric analysis of this compound yields a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that provide structural information. The primary fragmentation pathways typically involve loss of the benzyl group from the carboxylate ester, producing fragment ions that retain the piperidine core structure. Secondary fragmentation processes may involve cleavage of the benzylamino substituent, generating smaller fragment ions that facilitate structural confirmation through comparison with known fragmentation patterns of related piperidine derivatives.

High-resolution mass spectrometry enables precise determination of the molecular formula, confirming the elemental composition of this compound. The accurate mass measurements obtained through techniques such as electrospray ionization time-of-flight mass spectrometry provide confirmation of the proposed molecular structure and eliminate potential structural ambiguities that might arise from other analytical methods.

Computational Chemistry Studies

Computational chemistry approaches provide valuable insights into the electronic structure and conformational preferences of this compound that complement experimental structural characterization methods. Density Functional Theory calculations enable the optimization of molecular geometries and the prediction of spectroscopic properties, facilitating comparison with experimental observations and enhancing the understanding of structure-property relationships. The computational analysis reveals the preferred conformations of the molecule in the gas phase and provides information about the relative energies of different conformational states.

Molecular orbital analysis through Density Functional Theory calculations elucidates the electronic distribution within this compound, identifying the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that govern the compound's reactivity and electronic properties. The frontier molecular orbital analysis provides insights into potential reaction sites and helps predict the molecule's behavior in various chemical environments. The calculations reveal the extent of conjugation between the aromatic rings and the central piperidine system, influencing the overall electronic properties of the compound.

Computational studies also examine the conformational flexibility of the piperidine ring and the rotational barriers associated with the benzyl substituents. The calculations predict the energy differences between various conformational states and identify the factors that stabilize particular molecular arrangements. These computational insights complement the Nuclear Magnetic Resonance observations of conformational exchange and provide a theoretical framework for understanding the dynamic behavior of the molecule in solution.

The integration of computational predictions with experimental spectroscopic data enables the validation of theoretical models and enhances the accuracy of structural assignments. The comparison between calculated and observed vibrational frequencies in the infrared spectrum provides confirmation of the computational methodology and supports the proposed molecular structure. Similarly, the correlation between calculated Nuclear Magnetic Resonance chemical shifts and experimental values validates the conformational models derived from the computational analysis.

Properties

IUPAC Name

benzyl 4-(benzylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-20(24-16-18-9-5-2-6-10-18)22-13-11-19(12-14-22)21-15-17-7-3-1-4-8-17/h1-10,19,21H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWMPHXMKPXNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660917
Record name Benzyl 4-(benzylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206274-42-2
Record name Benzyl 4-(benzylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 4-(benzylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A piperidine ring
  • A benzyl group attached to the nitrogen atom
  • A carboxylate functional group at the first position

This unique configuration is believed to contribute to its diverse biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase enzymes, which play a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially influencing mood and neurological functions.
  • Antiviral Activity : Recent studies indicate that this compound exhibits significant antiviral properties, particularly against influenza viruses. Its structure allows effective interaction with viral proteins, potentially blocking their function and preventing replication.

Antiviral Properties

Research has highlighted the compound's potential as an antiviral agent, especially in inhibiting influenza virus replication. It acts by binding to viral proteins, disrupting their function.

Antibacterial and Antifungal Activities

Though less studied, piperidine derivatives have shown antibacterial and antifungal activities. This compound may possess similar properties due to its structural characteristics .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Benzyl 4-(methylamino)piperidine-1-carboxylate Methyl group instead of benzyl on amino nitrogenAntiviral activity
Benzyl 4-(phenylamino)piperidine-1-carboxylic acid Phenyl group on amino nitrogenAnalgesic properties
Benzyl 4-(morpholin-3-yl)piperidine-1-carboxylate Morpholine ring attachedPotential for CNS effects

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the potential for further research into this compound.

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound's biological activity:

  • Antiviral Research : Studies have demonstrated that this compound effectively inhibits influenza virus replication in vitro. The mechanism involves blocking viral protein function, which is crucial for viral lifecycle progression.
  • Enzyme Interaction Studies : Research indicates that this compound can modulate monoamine oxidase activity, suggesting implications for mood disorders and neurological health.
  • Comparative Efficacy : In a study comparing various piperidine derivatives for antibacterial properties, some exhibited strong activity against Gram-positive bacteria, indicating that this compound may also warrant investigation in this area .

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

ConditionsReagents/ParametersProductsYieldSource
Acidic hydrolysis70–90% H₂SO₄, 20–50°C, 50–90 hrs4-(Benzylamino)piperidine-1-carboxylic acid75–85%
Basic hydrolysisNaOH/H₂O, refluxSodium 4-(benzylamino)piperidine-1-carboxylate>90%

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a carboxylate salt .

Nucleophilic Substitution at the Benzylamino Group

The benzylamino (–NH–CH₂C₆H₅) group participates in substitution reactions, enabling further functionalization.

NucleophileConditionsProductsNotesSource
Alkyl halidesK₂CO₃, DMF, 60°CN-Alkylated piperidine derivativesRegioselective at NH site
Aryl boronic acidsPd-catalyzed couplingN-Arylated analogsRequires palladium catalysts

These reactions are critical for modifying the compound’s pharmacological profile.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Target GroupReagentsProductsSelectivitySource
Ester to alcoholLiAlH₄, THF, 0°C → RT4-(Benzylamino)piperidin-1-yl methanolHigh
Benzyloxycarbonyl removalH₂, Pd/C, ethanol4-(Benzylamino)piperidineQuantitative

The benzyl ester is selectively reduced to a primary alcohol without affecting the benzylamino group . Catalytic hydrogenation cleaves the benzyloxycarbonyl (Cbz) protecting group .

Oxidation Reactions

Controlled oxidation modifies specific sites:

Oxidizing AgentConditionsProductsOutcomeSource
KMnO₄, acidic H₂O50–70°C, 6–12 hrs4-(Benzylamino)piperidine-1-carboxylic acidEster → Carboxylic acid
m-CPBACH₂Cl₂, RT, 24 hrsN-Oxide derivativesStereoselective oxidation

Oxidation pathways are pH-dependent, with acidic conditions favoring ester cleavage.

Decarboxylation

Thermal or acidic decarboxylation eliminates CO₂ from hydrolyzed derivatives:

ConditionsReagentsProductsApplicationSource
100–120°C, HCl (conc.)4-(Benzylamino)piperidineSynthesis of free amine

This reaction is pivotal in generating unsubstituted piperidine scaffolds for drug discovery .

Complex Formation

The compound coordinates with metal ions via its amino and ester groups:

Metal IonLigand RatioApplicationSource
Cu(II)1:1 or 1:2Catalysis in oxidation reactions

Such complexes are studied for catalytic and antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues, their properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Synthesis & Applications Safety Data
Benzyl 4-(benzylamino)piperidine-1-carboxylate Not explicitly provided C₂₀H₂₄N₂O₂ 324.42 g/mol Dual benzyl groups (Cbz + benzylamino) Synthesized from benzylamine and N-Cbz-4-piperidone . Intermediate for drug discovery. Limited toxicity data; standard PPE recommended .
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate 206273-87-2 C₁₈H₂₈N₂O₂ 304.42 g/mol tert-Butyl carbamate instead of benzyl Cbz Used as a building block for bioactive molecules; tert-butyl group enhances stability . No specific hazards reported .
Benzyl 4-(ethylamino)piperidine-1-carboxylate 159874-38-1 C₁₅H₂₂N₂O₂ 262.35 g/mol Ethylamino substituent instead of benzylamino Synthesized via alkylation; potential precursor for kinase inhibitors . Stable at 2–8°C; no acute toxicity reported .
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.29 g/mol Primary amine at 4-position Intermediate for peptide mimetics; limited toxicological data . Toxicological properties not fully investigated .
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C₁₇H₂₃NO₄ 305.37 g/mol Ethoxycarbonylpropyl substituent at 4-position Used in organic synthesis; no known hazards under normal handling . Non-hazardous; avoid skin/eye contact .
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 122860-33-7 C₁₄H₁₉NO₃ 249.31 g/mol Hydroxymethyl group at 4-position Polar derivative for solubility studies; 97% purity . No specific hazards; standard lab precautions .

Key Comparative Insights

  • Reactivity: The tert-butyl carbamate in 206273-87-2 offers superior stability under acidic conditions compared to the benzyl Cbz group, making it preferable for multi-step syntheses .
  • Safety Profiles :

    • Compounds with primary amines (e.g., 120278-07-1 ) lack comprehensive toxicological data, necessitating stringent PPE .
    • Derivatives with ether or ester groups (e.g., 99197-86-1 , 122860-33-7 ) exhibit lower toxicity risks .
  • Applications: this compound is pivotal in synthesizing M5 receptor modulators . 206273-87-2 and 159874-38-1 are utilized in kinase inhibitor development due to their tunable substituents .

Research Findings and Trends

  • Synthetic Efficiency: The benzyl Cbz group in the parent compound facilitates easy deprotection under hydrogenolysis, enabling rapid functionalization .
  • Biological Relevance: Piperidine derivatives with benzylamino groups demonstrate enhanced blood-brain barrier penetration, making them candidates for CNS-targeted drugs .
  • Emerging Analogues : Fluorinated derivatives (e.g., 95798-23-5 ) show promise in PET imaging due to improved metabolic stability .

Preparation Methods

Preparation of 1-Benzyl-4-piperidone

  • Nucleophilic substitution route : 1-Benzyl-4-piperidone can be synthesized by reacting 4-piperidone or its hydrochloride salt with benzyl halides under nucleophilic substitution conditions. This method, however, faces challenges such as expensive reactants and storage difficulties, limiting its industrial viability.

  • One-pot acrylate addition method : A more efficient industrial approach involves reacting benzylamine with an acrylate in an organic solvent under controlled temperature (50–60°C) for extended periods (9–24 hours). Excess acrylate reduces byproduct formation, improving purity. Subsequent treatment with organic bases at 50–85°C yields high-purity 1-benzyl-4-piperidone with good yield and scalability.

Preparation of 1-Benzyl-4-piperidinealdehyde

  • Partial reduction of esters : 1-Benzyl-4-piperidine carboxylic acid esters can be partially reduced using red aluminum complexes to produce 1-benzyl-4-piperidinealdehyde. This method avoids harsh reagents and conditions typical of other methods, such as Swern oxidation, which requires ultralow temperatures and produces malodorous byproducts.

  • Limitations of other methods : Alternative methods using reagents like TMSCHN2 and n-BuLi require cryogenic conditions (-78°C) and have low yields, making them less suitable for industrial scale-up.

Synthesis of this compound

The target compound can be synthesized by the following general approach:

  • Formation of the benzylamino substituent at the 4-position : This is typically achieved by nucleophilic substitution or reductive amination involving benzylamine and 1-benzyl-4-piperidone or its derivatives. For example, reacting 1-benzyl-4-piperidone with benzylamine under controlled conditions (temperature, solvent, and time) leads to the formation of the benzylamino-piperidine intermediate.

  • Introduction of the carbamate protecting group at N-1 : The nitrogen at position 1 is protected by reaction with benzyl chloroformate or similar reagents to form the benzyl carbamate. This step is usually carried out under basic conditions to facilitate carbamate formation.

  • Purification and isolation : The final compound is purified via crystallization, filtration, and washing to obtain a high-purity solid suitable for pharmaceutical applications.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Benzylamine + acrylate Organic solvent, molar ratio acrylate 2.6–5 50–60 9–24 Excess acrylate reduces mono-ester byproducts
Base treatment Organic base added post-reaction 50–85 9–16 Enhances purity and yield
Carbamate formation Benzyl chloroformate, base (e.g., NaHCO3) 0–25 1–4 Protects N-1 position
Purification Crystallization, filtration, washing Ambient Variable Final product isolation

Research Findings on Process Efficiency

  • Yield and purity : The one-pot acrylate addition method followed by base treatment yields high-purity 1-benzyl-4-piperidone intermediates, which are crucial for subsequent amination steps. This method also allows solvent and unreacted acrylate recovery, improving cost efficiency.

  • Environmental and safety considerations : Avoiding hazardous reagents such as triethylsilane and TMSCHN2 reduces flammability and toxic gas risks. The optimized processes minimize the use of volatile organic solvents and hazardous waste generation.

  • Industrial scalability : The described methods emphasize mild reaction conditions and simplified purification steps, facilitating scale-up for manufacturing without significant loss of yield or purity.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Industrial Suitability
Nucleophilic substitution 4-piperidone + benzyl halide Straightforward Expensive reactants, storage issues Limited due to cost and stability
One-pot acrylate addition Benzylamine + acrylate High purity, solvent recovery Longer reaction time High, suitable for scale-up
Partial reduction of esters Red aluminum complex Mild conditions, cost-effective Requires specialized reagents Moderate to high
Swern oxidation (for aldehyde) DMSO, oxalyl chloride Established method Harsh conditions, malodorous waste Low due to environmental concerns
TMSCHN2 and n-BuLi method TMSCHN2, n-BuLi Can yield aldehyde Cryogenic, hazardous reagents Low due to safety and complexity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 4-(benzylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via reductive amination using benzylamine and N-Cbz-4-piperidone in dichloromethane (DCM) with triethylamine as a base. Key steps include:

  • Reagent Ratios : Equimolar reactants (e.g., 0.500 mmol each).
  • Purification : Isolation via solid-phase extraction (e.g., SCX columns) or chromatography.
  • Yield Optimization : Adjusting reaction time (e.g., 2–12 hours) and temperature (room temp to 100°C) improves efficiency. A reported yield of 89% was achieved under inert conditions .
  • Critical Parameters : Excess amine scavengers (e.g., polymer-supported benzaldehyde) mitigate side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Key peaks include δ 7.39–7.23 (aromatic protons from benzyl groups), δ 5.16 (Cbz ester -OCH2-), and δ 2.94 (piperidine ring protons) .
  • 13C NMR : Peaks at δ 159.29 (carbonyl group) and δ 132.87 (aromatic carbons) confirm structural integrity .
  • HRMS : Use electrospray ionization (ESI) to verify molecular weight (e.g., [M+H]+ = 341.1860) .

Q. What safety protocols are essential when handling this compound, given conflicting hazard reports?

  • Methodological Answer :

  • Contradiction Resolution : While some safety data sheets (SDS) report no hazards , others note skin/eye irritation risks . Assume precautionary measures:
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Absorb with inert material (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives like Benzyl 4-[(5-methylpyrimidin-2-yl)amino]methylpiperidine-1-carboxylate?

  • Methodological Answer :

  • Nucleophilic Substitution : React with 2-chloro-5-methylpyrimidine in DMF at 150°C for 6 hours using cesium carbonate as a base.
  • Purification : Column chromatography (50–100% ethyl acetate/hexane) isolates the product with >95% purity .
  • Yield Challenges : Extended reaction times (≥12 hours) and excess nucleophile (1.5 eq) mitigate low conversion .

Q. What strategies resolve discrepancies in biological activity data for piperidine-carboxylate derivatives?

  • Methodological Answer :

  • Assay Validation : Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity.
  • Structural Analysis : Compare NMR and X-ray crystallography data to rule out stereochemical inconsistencies .
  • Meta-Analysis : Cross-reference PubChem and synthetic literature to identify outliers in reported IC50 values .

Q. How do steric and electronic effects of substituents (e.g., benzyl vs. propyl groups) impact reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : Bulkier groups (e.g., benzyl) reduce reaction rates in SN2 mechanisms but enhance stability in Pd-catalyzed couplings.
  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylate) activate the piperidine ring for nucleophilic attack.
  • Case Study : Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate shows faster coupling kinetics (61% yield) compared to non-substituted analogs due to methoxy-group electron donation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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